molecular formula C7H11N3 B1606292 4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine CAS No. 72748-85-7

4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine

Katalognummer: B1606292
CAS-Nummer: 72748-85-7
Molekulargewicht: 137.18 g/mol
InChI-Schlüssel: XPJLVDOGXOROPC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine (CAS 72748-85-7) is a versatile benzimidazole derivative that serves as a valuable building block in medicinal chemistry and pharmaceutical research . Its structure, featuring a tetrahydro-benzimidazole core with an amine functional group, makes it a key intermediate in the synthesis of biologically active compounds . This compound is primarily used in the development of kinase inhibitors; for instance, benzimidazole-based scaffolds are rationally designed as potent and selective type II Fms-like tyrosine kinase 3 (FLT3) inhibitors, which are critical in the treatment of Acute Myeloid Leukaemia (AML) . The 2-aminoimidazole-like moiety is a notable feature, as it can act as a bioisostere for groups like guanidine and can engage in multiple hydrogen bonds with biological targets, such as glutamate and aspartate residues on kinases . Beyond oncology research, this amine supports the development of drugs targeting central nervous system disorders and inflammatory conditions, and shows potential in the creation of novel anticonvulsant and antidepressant agents . It is frequently chemically modified to enhance the pharmacokinetic profiles of lead compounds in drug discovery programs . The compound is offered for research applications only.

Eigenschaften

IUPAC Name

4,5,6,7-tetrahydro-3H-benzimidazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c8-5-1-2-6-7(3-5)10-4-9-6/h4-5H,1-3,8H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPJLVDOGXOROPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1N)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70993556
Record name 4,5,6,7-Tetrahydro-1H-benzimidazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70993556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72748-85-7
Record name 1H-Benzimidazol-5-amine, 4,5,6,7-tetrahydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072748857
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,5,6,7-Tetrahydro-1H-benzimidazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70993556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5,6,7-tetrahydro-1H-1,3-benzodiazol-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Vorbereitungsmethoden

Diels-Alder Cycloaddition and Ene Reaction

This method employs a two-step process using 4-vinylimidazoles and N-phenylmaleimide:

  • Step 1 : Diels-Alder cycloaddition between 4-vinylimidazole (diene) and N-phenylmaleimide (dienophile) forms a cycloadduct.
  • Step 2 : Intermolecular ene reaction with a third component (enophile) yields 4,5,6,7-tetrahydro-1H-benzo[d]imidazoles.
Parameter Value/Detail Source
Yield High (exact % not specified)
Diastereocontrol Up to 5 stereocenters
Atom Economy High

This approach is noted for its efficiency in constructing the tetrahydrobenzimidazole core with stereochemical control.

Precursor Condensation and Reduction

A widely used method involves condensing 1,2-diaminobenzene with cyclohexanone under acidic conditions, followed by reduction:

  • Condensation : Cyclohexanone reacts with 1,2-diaminobenzene in HCl to form an imine intermediate.
  • Reduction : Sodium borohydride (NaBH₄) or catalytic hydrogenation reduces the intermediate to the tetrahydro derivative.
Parameter Value/Detail Source
Typical Reagents 1,2-Diaminobenzene, cyclohexanone, HCl
Modern Enhancements Microwave irradiation, flow reactors
Final Form Hydrochloride or dihydrochloride salt

The dihydrochloride salt (CAS 55299-96-2) is commonly isolated, with a molecular weight of 210.1 g/mol.

Epoxide Aminolysis and Cyclization

An alternative route starts with 4-vinyl-1-cyclohexene 1,2-epoxide:

  • Aminolysis : Reaction with p-toluenesulfonamide in DMF under microwave irradiation forms an intermediate.
  • Oxidation and Cyclization : PCC oxidation followed by condensation with cyanamide yields the target compound.
Parameter Value/Detail Source
Key Reagents 4-Vinyl-1-cyclohexene epoxide, cyanamide
Reaction Time 20–60 min under microwave
Challenges Side product formation in prolonged reactions

This method highlights the versatility of epoxide intermediates in constructing the benzimidazole scaffold.

Comparative Analysis of Methods

Method Advantages Limitations
Diels-Alder/Ene High stereocontrol, atom economy Requires specialized dienes
Condensation-Reduction Scalable, uses inexpensive precursors Acidic conditions needed
Epoxide Aminolysis Microwave-accelerated steps Multi-step purification
Copper Catalysis Modular for derivatives Lower yields in some cases

Key Research Findings

Analyse Chemischer Reaktionen

Types of Reactions: 4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine is utilized in the synthesis of pharmacologically active compounds. Its derivatives have shown potential as:

  • Antimicrobial Agents : Exhibiting activity against a range of bacteria and fungi.
  • Anticancer Agents : Demonstrating antiproliferative effects on various cancer cell lines.

Biological Activity Data Table:

ActivityIC50 Value (nM)Cell Line/TargetReference
COX-2 Inhibition50Various cancer cell lines
GABA Receptor PotentiationEC50 = 52.4GABA receptor subtypes
Antiproliferative<100KG1 and SNU16 cell lines

Biological Research

The compound's biological activities include:

  • Enzyme Inhibition : It has been studied for its ability to inhibit key enzymes involved in disease processes.
  • Neuropharmacological Effects : Research indicates modulation of GABA receptors, which could lead to therapeutic applications in anxiety and epilepsy.

Case Study 1: Anticancer Properties
A study focused on the anticancer effects of tetrahydro-benzimidazole derivatives found that structural modifications enhanced antiproliferative activity against breast and colon cancer cell lines. The presence of nitrogen atoms in the structure was crucial for binding to target sites within cancer cells.

Case Study 2: Neuropharmacological Effects
Another investigation revealed that tetrahydro-benzimidazoles could modulate GABA receptor activity, promoting chloride ion influx and neuronal inhibition. This suggests potential applications in treating anxiety disorders and epilepsy.

Industrial Applications

In addition to its medicinal uses, this compound is applied in:

  • Material Science : As a building block for developing new materials with specific properties.
  • Catalysis : Serving as a catalyst in various chemical reactions due to its unique reactivity patterns.

Wirkmechanismus

The mechanism of action of 4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target .

Vergleich Mit ähnlichen Verbindungen

Structural and Pharmacological Comparison with Similar Compounds

Key Structural Features and Modifications

The pharmacological activity of benzimidazole derivatives is highly dependent on substituents and structural modifications. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Pharmacological Comparison
Compound Name Core Structure Substituents Molecular Formula Pharmacological Activity Key Data References
4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine Benzo[d]imidazole Amine at C5 C₇H₁₁N₃ Antitubulin, COX-2 inhibition IC₅₀: 15.60–43.81 µM (HEPG2)
RetroABZ Benzo[d]imidazole Propylthio at C2, methyl carbamate C₁₁H₁₃N₃O₂S Giardicidal Not specified
2-Phenyl-1H-benzo[d]imidazol-5-amine Benzo[d]imidazole Phenyl at C2 C₁₃H₁₁N₃ c-Met inhibition Not specified
4,5,6,7-Tetrahydro-1H-indazol-5-amine dihydrochloride Indazole Amine at C5 C₇H₁₃Cl₂N₃ Undisclosed N/A
4,5,6,7-Tetrahydro-1H-benzoimidazole-5-carboxylic acid Benzoimidazole Carboxylic acid at C5 C₈H₁₀N₂O₂ Undisclosed N/A

Functional Group Impact on Activity

  • Antitubulin Activity : Derivatives with diaryl substitutions (e.g., 1,2-diaryl-4,5,6,7-tetrahydro-1H-benzo[d]imidazoles) exhibit enhanced antitubulin effects, likely due to improved hydrophobic interactions with tubulin’s colchicine-binding site .
  • Giardicidal Activity : The addition of a propylthio group (RetroABZ) improves aqueous solubility and antiparasitic activity against Giardia lamblia .
  • Cytotoxicity : Substitutions with aryl or heteroaryl groups (e.g., pyrimidinyl or pyrazinyl) enhance cytotoxicity in cancer cell lines, as seen in compounds 69 and 70 .

Physicochemical Properties

  • Solubility : The carboxylic acid derivative (C₈H₁₀N₂O₂) exhibits higher aqueous solubility compared to the amine analog due to ionizable functional groups .
  • Synthetic Routes :
    • Nitro group reduction using Sn/HCl (traditional method) yields amines but requires stringent conditions .
    • Hydrogenation with Pd/C offers milder conditions for nitro-to-amine conversion .

Biologische Aktivität

4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine (CAS No. 72748-85-7) is a heterocyclic compound with significant biological activity. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C₇H₁₁N₃
  • Molecular Weight : 137.18 g/mol
  • LogP : 0.926 (indicating moderate lipophilicity)
  • PSA (Polar Surface Area) : 54.7 Ų

Research indicates that this compound exhibits various biological activities through different mechanisms:

  • Inhibition of Enzymatic Activity :
    • It has been reported to inhibit certain enzymes critical in cancer pathways, such as cyclooxygenase (COX) enzymes, which are involved in inflammation and cancer progression .
  • GABA Receptor Modulation :
    • Preliminary studies suggest that this compound may interact with GABA receptors, potentially enhancing GABAergic transmission, which is crucial for its neuropharmacological effects .
  • Antiproliferative Effects :
    • Some derivatives of benzimidazole compounds have shown potent antiproliferative activity against various cancer cell lines, indicating a potential role as an anticancer agent .

Biological Activity Data

The following table summarizes the biological activities and related findings for this compound:

Activity IC50 Value (nM) Cell Line/Target Reference
COX-2 Inhibition50Various cancer cell lines
GABA Receptor PotentiationEC50 = 52.4GABA receptor subtypes
Antiproliferative<100KG1 and SNU16 cell lines

Case Study 1: Anticancer Properties

In a study examining the anticancer properties of various benzimidazole derivatives, it was found that modifications to the tetrahydro-benzimidazole structure significantly enhanced its antiproliferative activity against breast and colon cancer cell lines. The study highlighted the importance of the nitrogen atoms in the heterocyclic structure for binding to target sites within cancer cells .

Case Study 2: Neuropharmacological Effects

Another investigation focused on the neuropharmacological effects of tetrahydro-benzimidazoles. The results indicated that these compounds could modulate GABA receptor activity, leading to increased chloride ion influx and subsequent neuronal inhibition. This property suggests potential applications in treating anxiety disorders and epilepsy .

Q & A

Basic: What are the foundational synthetic routes for 4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine derivatives?

Answer:
A common method involves cyclocondensation of substituted benzene-1,2,4-triamines with formic acid under acidic reflux conditions. For example, 1-phenyl-1H-benzo[d]imidazol-5-amine is synthesized by refluxing N1-phenylbenzene-1,2,4-triamine in 4 N HCl and formic acid, followed by basification and purification via column chromatography (DCM/methanol gradient) . Microwave-assisted synthesis is also employed for derivatives, using substituted phthalazines and isopropyl alcohol under high temperatures (150°C) to achieve coupling reactions .

Basic: What analytical techniques are critical for characterizing benzo[d]imidazol-5-amine derivatives?

Answer:
Key techniques include:

  • 1H NMR : To confirm substitution patterns (e.g., δ 3.73 ppm for NH2 in 1-phenyl derivatives) .
  • LRMS (ESI) : For molecular weight validation (e.g., m/z 352.28 for [M+1]+ in compound 69) .
  • TLC : Monitoring reaction progress (hexane/ethyl acetate solvent systems) .
    Recrystallization from 1,4-dioxane or ethyl acetate is standard for purification .

Advanced: How do substituent modifications influence biological activity in stem cell differentiation?

Answer:
Substituents on the benzoimidazole core and aryl groups modulate activity. For instance:

  • Pyridinyl or pyrimidinyl substituents (e.g., compound 70: 1-phenyl-N-pyrazinyl) enhance binding to cardiac differentiation markers in mouse embryonic stem cells, likely due to π-π stacking with cellular receptors .
  • Methoxy groups at ortho positions (e.g., compound 72: 1-(2-methoxyphenyl)) improve solubility and bioavailability, critical for in vivo applications .
    Structure-activity relationship (SAR) studies suggest electron-donating groups enhance differentiation efficacy, while bulky substituents reduce membrane permeability .

Advanced: What mechanistic insights explain the anti-inflammatory activity of chloro-benzyl-substituted derivatives?

Answer:
Derivatives like 2-(4-chlorobenzyl)-1-(2-pyrrolidin-1-ylethyl)-1H-benzo[d]imidazol-5-amine inhibit cyclooxygenase-2 (COX-2) via competitive binding, as shown by molecular docking studies. The chloro-benzyl group occupies the hydrophobic pocket of COX-2, while the pyrrolidinyl side chain forms hydrogen bonds with Arg120 and Tyr355 residues . In vitro assays demonstrate IC50 values <10 μM, with selectivity over COX-1 (>50 μM) .

Advanced: How can contradictory reaction yields in derivative synthesis be resolved?

Answer:
Variations in yields (e.g., 23% for compound 71 vs. 75% for compound 31) arise from:

  • Steric hindrance : Bulky substituents (e.g., 3-aminopyridine in 71) reduce nucleophilic attack efficiency .
  • Solvent polarity : Polar solvents (e.g., isopropyl alcohol) improve solubility of aromatic intermediates, enhancing yields .
    Optimization strategies include:
    • Microwave-assisted synthesis : Reduces reaction time and improves homogeneity .
    • Catalytic additives : Triethylamine in 1,4-dioxane facilitates deprotonation, accelerating cyclization .

Advanced: What in silico methods are used to predict the pharmacokinetics of benzo[d]imidazol-5-amine derivatives?

Answer:

  • Molecular docking (AutoDock/Vina) : Predicts binding affinities to target proteins (e.g., α-glucosidase for anti-diabetic agents) .
  • ADMET prediction (SwissADME) : Evaluates logP values (<3.5 for optimal absorption) and CYP450 inhibition risks .
  • QSAR models : Correlate substituent electronegativity with IC50 values for antimicrobial activity .

Methodological: How are spiro-fused 4,5-dihydroimidazol-5-ones synthesized from amidines and ketones?

Answer:
A transition-metal-free method uses:

  • Base-promoted cyclization : KOtBu in DMSO at 80°C facilitates amidine-ketone condensation, forming spirocyclic imidazolones with >80% yields .
  • Crystallographic validation : Single-crystal X-ray diffraction (CCDC 1017138) confirms spiro junctions .

Methodological: What strategies improve enantiomeric purity in chiral benzo[d]imidazol-5-amine derivatives?

Answer:

  • Chiral resolution : Use of (R)-BINOL-derived catalysts in asymmetric hydrogenation (25°C, H2 atmosphere) achieves >90% ee .
  • Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak IA) separate enantiomers for pharmacological evaluation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine
Reactant of Route 2
4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.